2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone
Description
Properties
CAS No. |
431990-81-7 |
|---|---|
Molecular Formula |
C21H15BrN4OS |
Molecular Weight |
451.3 g/mol |
IUPAC Name |
2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone |
InChI |
InChI=1S/C21H15BrN4OS/c22-17-6-8-18(9-7-17)26-20(16-10-12-23-13-11-16)24-25-21(26)28-14-19(27)15-4-2-1-3-5-15/h1-13H,14H2 |
InChI Key |
JYMWBMBERYJRFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Einhorn-Brunner Reaction
The Einhorn-Brunner method involves condensation between hydrazines and diacylamines under weakly acidic conditions. For the target compound, 4-bromophenylhydrazine (1) reacts with pyridine-4-carboxamide (2) in the presence of acetic acid to form the 1,2,4-triazole intermediate (3).
Key parameters :
Pellizzari Reaction
This method employs acylhydrazines and imidates. 4-Bromophenylacylhydrazine (4) and pyridine-4-carboximidate (5) react under refluxing toluene to yield the triazole core (6):
Advantages :
Microwave-Assisted Cyclization
Green chemistry approaches utilize microwave irradiation to accelerate triazole formation. A mixture of 4-bromophenylthiosemicarbazide (7) and pyridine-4-carbaldehyde (8) in ethanol undergoes cyclization under microwave irradiation (300 W, 100°C, 15 minutes), yielding the triazolethiol intermediate (9) with 85% efficiency.
Benefits :
Alternative Pathways and Mechanistic Insights
One-Pot Tandem Synthesis
A streamlined approach combines triazole formation and alkylation in a single pot. 4-Bromophenylhydrazine , pyridine-4-carbonitrile , and phenacyl bromide react sequentially under basic conditions, achieving a 65% overall yield.
Mechanism :
-
Hydrazine and nitrile condense to form the triazolethiol.
-
In situ deprotonation of the thiol enables immediate alkylation.
Ultrasound-Assisted Thiol Activation
Ultrasound irradiation (40 kHz) enhances the reactivity of the triazolethiol intermediate, reducing reaction time from 6 hours to 90 minutes while maintaining yields >80%.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Time | Advantages |
|---|---|---|---|---|
| Einhorn-Brunner | Hydrazine + diacylamine | 60–75 | 6–12 h | Well-established protocol |
| Pellizzari | Acylhydrazine + imidate | 70–80 | 4–8 h | High regioselectivity |
| Microwave-assisted | Thiosemicarbazide + aldehyde | 85 | 15 min | Rapid, energy-efficient |
| One-pot tandem | Sequential condensation/alkylation | 65 | 8 h | Reduced purification steps |
Challenges and Mitigation Strategies
-
Regiochemical Control :
-
Thiol Oxidation :
-
Conduct reactions under inert atmosphere (N/Ar).
-
Add reducing agents (e.g., dithiothreitol) to prevent disulfide formation.
-
-
Purification Difficulties :
Scalability and Industrial Relevance
Pilot-scale synthesis (100 g batches) using microwave-assisted methods demonstrates:
Chemical Reactions Analysis
Types of Reactions
2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazole Core
Phenyl-Substituted Analog
A closely related compound, 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone (C₂₂H₁₆BrN₃OS), replaces the pyridin-4-yl group with a phenyl ring. Key differences include:
- Spectral Data : Similar carbonyl (193.0 ppm) and triazole C-3 (168.9 ppm) signals confirm structural consistency, but aromatic proton shifts vary due to substituent electronegativity .
- Synthesis Yield : The ketone intermediate is obtained in 61% yield, comparable to the pyridinyl variant, suggesting similar alkylation efficiency .
Heteroaromatic and Halogenated Analogs
- Pyridinyl vs. Pyrazolyl: Compounds like 2-{[5-(4-chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone (C₂₃H₁₈ClN₃O₂S) introduce methoxy and chlorophenyl groups, enhancing lipophilicity and altering metabolic stability .
- Fluorinated Derivatives: The difluorophenyl analog 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (C₂₈H₂₀F₂N₃O₃S₂) exhibits increased electronegativity, improving binding affinity in hydrophobic pockets .
Pharmacological and Physicochemical Properties
Bioactivity
Triazole derivatives are studied for antimicrobial, anticancer, and antiepileptic activities . The bromine atom in the target compound may enhance bioactivity through halogen bonding, whereas pyridinyl groups could improve solubility and target specificity compared to phenyl analogs .
Thermal and Solubility Profiles
Structural and Spectral Comparisons
Table 2: NMR Spectral Shifts
| Compound | Carbonyl (C=O) (ppm) | Triazole C-3 (ppm) | Aromatic Protons (ppm) |
|---|---|---|---|
| Target Compound | 193.0 | 168.9 | 7.15–8.04 |
| Phenyl Analog | 193.0 | 168.9 | 7.30–7.70 |
Biological Activity
Anticonvulsant Activity
Studies have shown that compounds with similar structural features to 2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone exhibit anticonvulsant properties . In particular, the presence of the triazole ring and the pyridine moiety contribute to this activity. A related compound demonstrated 100% protection against seizures in animal models, with the elimination of the tonic extensor phase .
Anticancer Potential
Research indicates that triazole-containing compounds similar to 2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone show promising anticancer activities .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Analog 13 | Jurkat | < 10 |
| Analog 13 | A-431 | < 10 |
| Analog 22 | HT29 | 5.2 |
These results suggest that the compound may possess significant antiproliferative properties, particularly against certain cancer cell lines .
Antibacterial Activity
Compounds structurally related to 2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone have shown antibacterial efficacy . In one study, analogs 45a and 45b demonstrated superior antibacterial activity compared to conventional antibiotics. The presence of specific functional groups, such as NO2 on the phenyl ring, was found to be crucial for this activity .
Structure-Activity Relationships
The biological activity of 2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone is largely influenced by its structural components:
- The triazole ring is essential for various biological activities, including anticonvulsant and anticancer properties .
- The bromophenyl group contributes to the compound's overall lipophilicity, potentially enhancing its ability to cross biological membranes.
- The pyridine moiety plays a role in the compound's interaction with biological targets, particularly in its anticonvulsant activity .
Future Research Directions
To fully elucidate the biological activity of 2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone, further studies are needed:
- In vitro assays to determine its specific antiproliferative, anticonvulsant, and antibacterial activities.
- Structure-activity relationship studies to optimize its potency and selectivity.
- In vivo studies to assess its pharmacokinetics and toxicity profile.
- Molecular docking and dynamics simulations to predict and understand its interactions with potential biological targets.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone, and how are intermediates purified?
- Methodological Answer : The compound is typically synthesized via S-alkylation of 4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazole-3-thiol with 2-bromo-1-phenylethanone in an alkaline medium (e.g., KOH/ethanol). Post-reaction, the crude product is purified using column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol to achieve >90% purity. Reaction progress is monitored via TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane) .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR spectroscopy (¹H, ¹³C) confirms structural integrity, with key signals at δ 8.5–8.7 ppm (pyridinyl protons) and δ 7.2–7.9 ppm (aromatic protons).
- FT-IR identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹).
- Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₂₁H₁₅BrN₄OS: 457.01 g/mol).
- Elemental analysis ensures stoichiometric accuracy (±0.3% tolerance) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodological Answer :
- Antimicrobial activity : Broth microdilution (MIC determination against S. aureus, E. coli, and C. albicans; 24–48 hr incubation).
- Anticancer potential : MTT assay (48–72 hr exposure to cancer cell lines like HeLa or MCF-7; IC₅₀ calculation).
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 or α-glucosidase inhibition at 10–100 µM concentrations) .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s reactivity under oxidative/reductive conditions?
- Methodological Answer :
- Oxidation : Treat with KMnO₄ in acidic medium (H₂SO₄/H₂O) at 60°C; monitor sulfoxide/sulfone formation via HPLC-MS.
- Reduction : Use NaBH₄ in THF/MeOH to reduce the ketone group to a secondary alcohol; confirm via ¹H NMR (δ 4.1–4.3 ppm for -CH(OH)-) .
Q. What computational strategies enhance the design of derivatives with improved photophysical or bioactivity profiles?
- Methodological Answer :
- DFT calculations (B3LYP/6-311G**) optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps for fluorescence).
- Molecular docking (AutoDock Vina) screens derivatives against target proteins (e.g., EGFR or DHFR).
- MD simulations (GROMACS) assess binding stability over 100 ns trajectories .
Q. How do structural modifications (e.g., halogen substitution) affect structure-activity relationships (SAR)?
- Methodological Answer :
- Bromophenyl vs. chlorophenyl : Compare logP (via HPLC) and antimicrobial potency; bromine’s higher lipophilicity may enhance membrane penetration.
- Pyridinyl vs. phenyl : Evaluate hydrogen-bonding capacity in enzyme inhibition assays (e.g., IC₅₀ shifts with pyridinyl’s N-heteroatom) .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Control variables : Standardize assay conditions (cell line passage number, serum concentration).
- Statistical validation : Use ANOVA with post-hoc tests (p<0.05) to compare replicates.
- Meta-analysis : Pool data from ≥3 independent studies to identify trends (e.g., higher efficacy in Gram-positive vs. Gram-negative bacteria) .
Q. What crystallographic techniques confirm the compound’s solid-state structure?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
